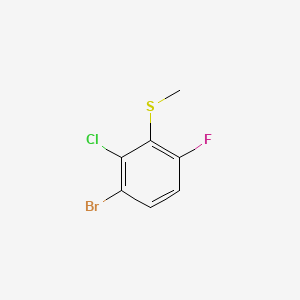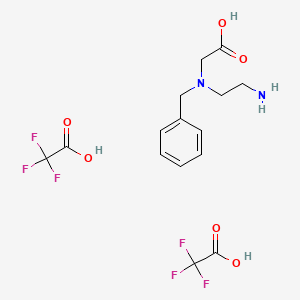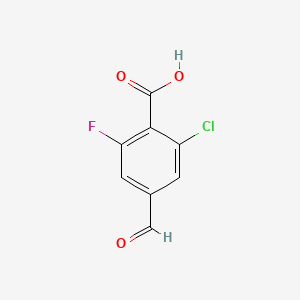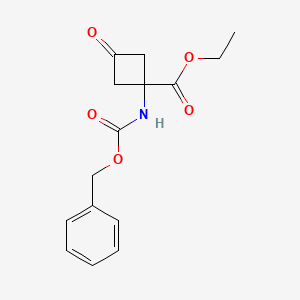
Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate, also known as EBC, is a cyclic carboxylic acid ester that has been widely used in scientific research for its various applications. EBC is an important intermediate in the synthesis of many compounds, and it has been used in the synthesis of complex molecules such as drugs, flavors, fragrances, and pesticides. In addition, EBC has been used in the synthesis of small organic molecules, such as amino acids and peptides.
作用机制
The mechanism of action of Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate is not fully understood. However, it is believed that this compound acts as a catalyst in the formation of a variety of organic compounds. In addition, this compound can act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound can act as a Lewis acid and can facilitate the formation of covalent bonds between molecules. In addition, this compound may be able to interact with certain enzymes and proteins in the body, which could potentially lead to changes in the biochemical and physiological processes of the body.
实验室实验的优点和局限性
The advantages of using Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate in lab experiments include its availability, low cost, and stability. This compound is widely available and can be easily purchased from chemical suppliers. In addition, this compound is relatively inexpensive and is stable in a variety of conditions. The main limitation of using this compound in lab experiments is that it is not very soluble in water, which can limit its use in certain experiments.
未来方向
The future directions for Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research into the synthesis of this compound and its derivatives could lead to the development of new and improved compounds for use in scientific research. Finally, further research into the use of this compound in drug development could lead to the development of new and more effective drugs.
合成方法
Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate can be synthesized in a variety of ways, including the use of a Grignard reagent, a Wittig reaction, and a Knoevenagel condensation. The Grignard reaction is the most common method of synthesizing this compound, and it involves the reaction of a Grignard reagent with a carboxylic acid ester. The Wittig reaction is a chemical reaction in which a phosphonium salt reacts with an aldehyde or ketone to form an alkene and a phosphine oxide. The Knoevenagel condensation is a type of aldol condensation reaction in which an aldehyde or ketone reacts with an active hydrogen compound, such as an alcohol, to form an α,β-unsaturated carbonyl compound.
科学研究应用
Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a key intermediate in the synthesis of complex molecules, such as drugs, flavors, fragrances, and pesticides. In medicinal chemistry, this compound has been used as a starting material for the synthesis of small organic molecules, such as amino acids and peptides. In biochemistry, this compound has been used in the synthesis of a variety of enzymes, proteins, and other biological molecules.
属性
IUPAC Name |
ethyl 3-oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-20-13(18)15(8-12(17)9-15)16-14(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURCEUQCNZXDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


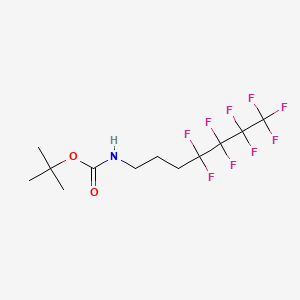
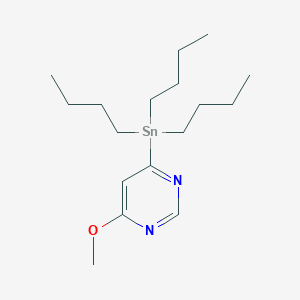

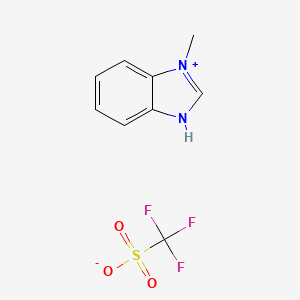
![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)
![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

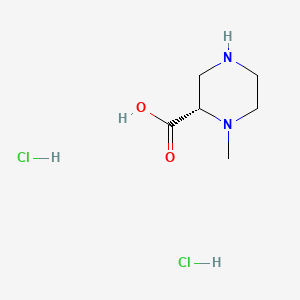

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)
